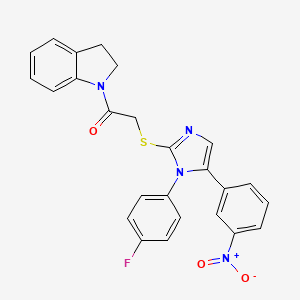
2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a novel organic compound characterized by its complex structure, featuring a blend of multiple functional groups such as a fluorophenyl, nitrophenyl, imidazolyl, thioether, and indolinyl moieties. This intricate structure lends itself to unique chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic routes and reaction conditions The synthesis of 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step procedures:
Formation of the imidazole core
This is achieved through the condensation of 4-fluorobenzaldehyde with 3-nitrobenzylamine, followed by cyclization to produce the 4-fluorophenyl-3-nitrophenyl imidazole.
Thioether formation
The imidazole derivative is then reacted with 2-mercapto-1-(indolin-1-yl)ethanone under basic conditions, resulting in the formation of the thioether bond.
Industrial production methods Scaling up the synthesis for industrial production may involve optimizing these steps to enhance yield and purity, including the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of reactions it undergoes
Oxidation
The compound can undergo oxidation at the thioether moiety, converting it to the corresponding sulfoxide or sulfone.
Reduction
The nitrophenyl group is susceptible to reduction to an aminophenyl group under hydrogenation conditions.
Substitution
The imidazole ring can participate in electrophilic substitution reactions, especially at the nitrogen atoms.
Common reagents and conditions used in these reactions
Oxidation is often performed using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction is achieved using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst.
Substitution reactions may utilize halogenating agents or organometallic reagents under controlled temperatures.
Major products formed from these reactions
Oxidation of the thioether leads to sulfoxide or sulfone derivatives.
Reduction of the nitrophenyl group yields aminophenyl derivatives.
Electrophilic substitution on the imidazole ring generates various substituted imidazoles.
Applications De Recherche Scientifique
2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone has a broad spectrum of applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for potential therapeutic effects in diseases, serving as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The compound exerts its effects through various mechanisms depending on the context:
Molecular targets: Interacts with specific enzymes or receptors, modulating their activity.
Pathways involved: Influences signaling pathways by binding to key proteins, altering cellular responses.
Comparaison Avec Des Composés Similaires
Comparing 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone with structurally related compounds:
Similar compounds: 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone, 2-((1-(4-fluorophenyl)-5-(2-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone.
Uniqueness: Its specific combination of functional groups (fluorophenyl and nitrophenyl) contributes to unique chemical properties and biological activities not seen in other analogs.
This compound's multi-functional structure provides a versatile platform for various chemical and biological explorations. Any feedback?
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O3S/c26-19-8-10-20(11-9-19)29-23(18-5-3-6-21(14-18)30(32)33)15-27-25(29)34-16-24(31)28-13-12-17-4-1-2-7-22(17)28/h1-11,14-15H,12-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPPIDUYQKOESU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3C4=CC=C(C=C4)F)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-chloro-2-methylphenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2848701.png)
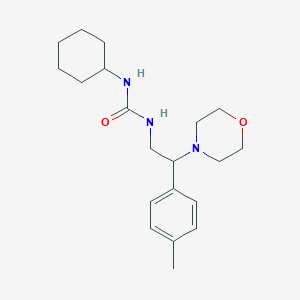
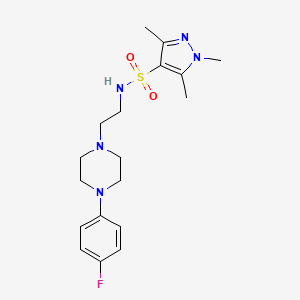
![3-(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)-N-propan-2-ylpropanamide](/img/structure/B2848707.png)
![2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2848708.png)
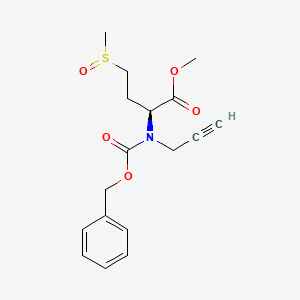
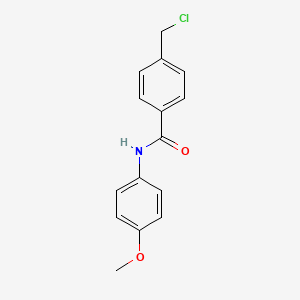
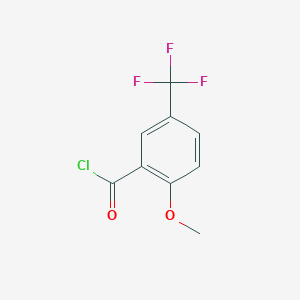
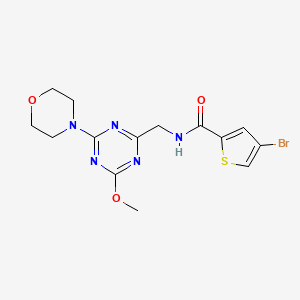
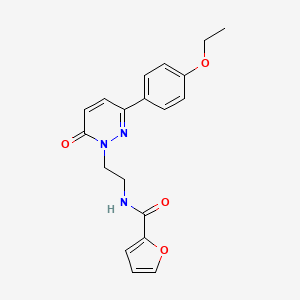
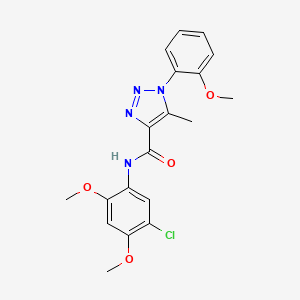
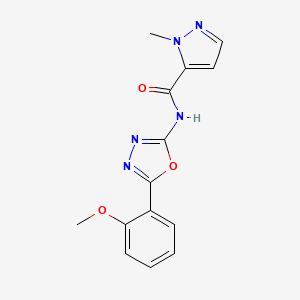
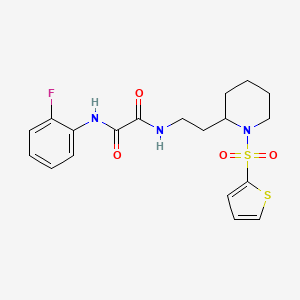
![2-(4-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2848724.png)
